N-{1-[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]ethyl}furan-2-carboxamide
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Overview
Description
N-{1-[1-(2-METHOXYETHYL)-1H-1,3-BENZODIAZOL-2-YL]ETHYL}FURAN-2-CARBOXAMIDE is a complex organic compound that features a benzodiazole ring fused with a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[1-(2-METHOXYETHYL)-1H-1,3-BENZODIAZOL-2-YL]ETHYL}FURAN-2-CARBOXAMIDE typically involves multiple steps:
Formation of the Benzodiazole Ring: The initial step involves the synthesis of the benzodiazole ring. This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.
Attachment of the 2-Methoxyethyl Group: The next step involves the alkylation of the benzodiazole ring with 2-methoxyethyl chloride in the presence of a base such as potassium carbonate.
Formation of the Furan-2-Carboxamide: The final step involves the coupling of the benzodiazole derivative with furan-2-carboxylic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
N-{1-[1-(2-METHOXYETHYL)-1H-1,3-BENZODIAZOL-2-YL]ETHYL}FURAN-2-CARBOXAMIDE can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzodiazole derivatives.
Scientific Research Applications
N-{1-[1-(2-METHOXYETHYL)-1H-1,3-BENZODIAZOL-2-YL]ETHYL}FURAN-2-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Biological Research: It is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of N-{1-[1-(2-METHOXYETHYL)-1H-1,3-BENZODIAZOL-2-YL]ETHYL}FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets such as enzymes and receptors. The benzodiazole ring can interact with the active sites of enzymes, inhibiting their activity, while the furan ring can enhance binding affinity to receptors.
Comparison with Similar Compounds
Similar Compounds
Benzodiazole Derivatives: Compounds like 1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-amine.
Furan Derivatives: Compounds like furan-2-carboxylic acid.
Uniqueness
N-{1-[1-(2-METHOXYETHYL)-1H-1,3-BENZODIAZOL-2-YL]ETHYL}FURAN-2-CARBOXAMIDE is unique due to the combination of the benzodiazole and furan rings, which imparts distinct chemical and biological properties. This combination allows for enhanced interaction with biological targets, making it a valuable compound in medicinal chemistry.
Properties
Molecular Formula |
C17H19N3O3 |
---|---|
Molecular Weight |
313.35 g/mol |
IUPAC Name |
N-[1-[1-(2-methoxyethyl)benzimidazol-2-yl]ethyl]furan-2-carboxamide |
InChI |
InChI=1S/C17H19N3O3/c1-12(18-17(21)15-8-5-10-23-15)16-19-13-6-3-4-7-14(13)20(16)9-11-22-2/h3-8,10,12H,9,11H2,1-2H3,(H,18,21) |
InChI Key |
KSIKBUAEKUFRHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2N1CCOC)NC(=O)C3=CC=CO3 |
Origin of Product |
United States |
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